molecular formula C8H9F2N B2795629 2-Ethyl-4,5-difluoroaniline CAS No. 1849300-55-5

2-Ethyl-4,5-difluoroaniline

Cat. No.: B2795629
CAS No.: 1849300-55-5
M. Wt: 157.164
InChI Key: ZLYDYJAXQOFLHN-UHFFFAOYSA-N
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Description

2-Ethyl-4,5-difluoroaniline is an organic compound with the molecular formula C8H9F2N. It is a derivative of aniline, where the hydrogen atoms at positions 4 and 5 on the benzene ring are replaced by fluorine atoms, and an ethyl group is attached to the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4,5-difluoroaniline can be achieved through several methods. One common approach involves the difluoroalkylation of aniline derivatives. For instance, a visible-light organo-photocatalytic system working via oxidative quenching can be used to introduce difluoroalkyl groups under mild conditions . Another method involves the formation of an electron donor-acceptor complex between anilines and ethyl difluoroiodoacetate, providing an efficient and straightforward strategy to prepare difluoroalkyl derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4,5-difluoroaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .

Scientific Research Applications

2-Ethyl-4,5-difluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-4,5-difluoroaniline involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s reactivity, stability, and lipophilicity, which in turn affects its biological activity. The exact pathways and molecular targets depend on the specific application and the derivatives being studied .

Comparison with Similar Compounds

2-Ethyl-4,5-difluoroaniline can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-ethyl-4,5-difluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-2-5-3-6(9)7(10)4-8(5)11/h3-4H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYDYJAXQOFLHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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